1-(Quinolin-6-ylmethylamino)butan-2-ol
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Overview
Description
1-(Quinolin-6-ylmethylamino)butan-2-ol is an organic compound that features a quinoline ring attached to a butanol chain via a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Quinolin-6-ylmethylamino)butan-2-ol typically involves the reaction of quinoline derivatives with butanol derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a quinoline derivative reacts with a butanol derivative in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction speed, yield, and scalability. For example, microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing uniform heating and energy efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Quinolin-6-ylmethylamino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(Quinolin-6-ylmethylamino)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Quinolin-6-ylmethylamino)butan-2-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single quinoline ring.
2-Butanol: A simple alcohol without the quinoline ring.
1-(Quinolin-6-ylmethylamino)ethanol: A similar compound with a shorter carbon chain.
Uniqueness
1-(Quinolin-6-ylmethylamino)butan-2-ol is unique due to its combination of a quinoline ring and a butanol chain, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
7467-54-1 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-(quinolin-6-ylmethylamino)butan-2-ol |
InChI |
InChI=1S/C14H18N2O/c1-2-13(17)10-15-9-11-5-6-14-12(8-11)4-3-7-16-14/h3-8,13,15,17H,2,9-10H2,1H3 |
InChI Key |
AINXXXGZXROLNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNCC1=CC2=C(C=C1)N=CC=C2)O |
Origin of Product |
United States |
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